molecular formula C7H14N2O2S B13637521 1-Cyclopropyl-3-pyrrolidinesulfonamide

1-Cyclopropyl-3-pyrrolidinesulfonamide

Cat. No.: B13637521
M. Wt: 190.27 g/mol
InChI Key: MLRBTNNWVWIUHX-UHFFFAOYSA-N
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Description

1-Cyclopropylpyrrolidine-3-sulfonamide is an organosulfur compound that features a sulfonamide group attached to a cyclopropyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpyrrolidine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Another approach involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with amines .

Industrial Production Methods: The industrial production of 1-cyclopropylpyrrolidine-3-sulfonamide typically involves large-scale oxidative coupling reactions, utilizing readily available low-cost commodity chemicals such as thiols and amines. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1-Cyclopropylpyrrolidine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it can bind to zinc-containing metalloenzymes, inhibiting their activity by preventing substrate binding. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropylpyrrolidine-3-sulfonamide is unique due to its cyclopropyl substitution, which imparts distinct steric and electronic properties. This uniqueness can enhance its selectivity and potency in biological applications compared to other sulfonamide or pyrrolidine derivatives.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-cyclopropylpyrrolidine-3-sulfonamide

InChI

InChI=1S/C7H14N2O2S/c8-12(10,11)7-3-4-9(5-7)6-1-2-6/h6-7H,1-5H2,(H2,8,10,11)

InChI Key

MLRBTNNWVWIUHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C2)S(=O)(=O)N

Origin of Product

United States

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